![molecular formula C34H32OSn B12600051 {4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane CAS No. 648930-62-5](/img/structure/B12600051.png)
{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane is a chemical compound that features a biphenyl group linked to a butyl chain, which is further connected to a triphenylstannane moiety
Preparation Methods
The synthesis of {4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane typically involves the reaction of a biphenyl derivative with a butyl chain and a triphenylstannane group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The biphenyl and butyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include halogens, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted biphenyl and butyl derivatives.
Scientific Research Applications
{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organostannane compounds.
Biology: The compound can be used in studies involving the interaction of organostannane compounds with biological systems.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets, while the triphenylstannane moiety can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to {4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane include:
- ([1,1’-Biphenyl]-4-yl)oxystannane : A related compound with a similar structure but different functional groups.
- 4-[(1,1’-Biphenyl-4-yl)oxy]phthalonitrile : Another biphenyl derivative with distinct properties and applications.
Tetrakis[(1,1’-biphenyl-4-yl)oxy]phthalocyanine: This compound features multiple biphenyl groups and is used in similar applications.
The uniqueness of {4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane lies in its specific combination of biphenyl, butyl, and triphenylstannane groups, which confer unique chemical and physical properties.
Properties
CAS No. |
648930-62-5 |
|---|---|
Molecular Formula |
C34H32OSn |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
triphenyl-[4-(4-phenylphenoxy)butyl]stannane |
InChI |
InChI=1S/C16H17O.3C6H5.Sn/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14;3*1-2-4-6-5-3-1;/h4-12H,1-3,13H2;3*1-5H; |
InChI Key |
UMIAVCCEDAKJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


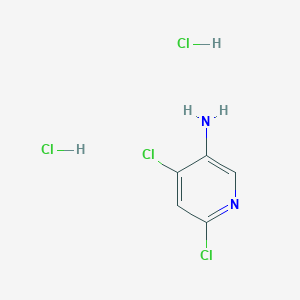
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
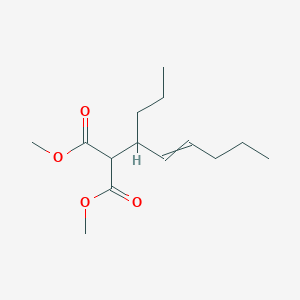
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
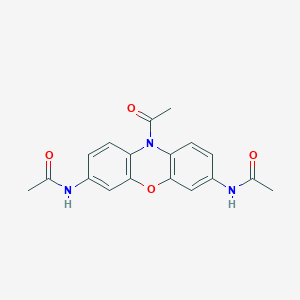
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
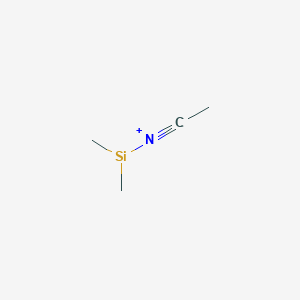
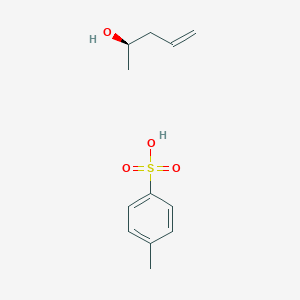
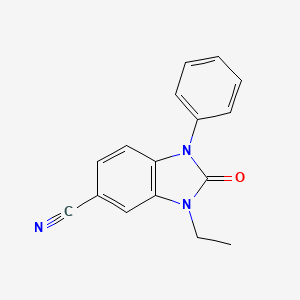
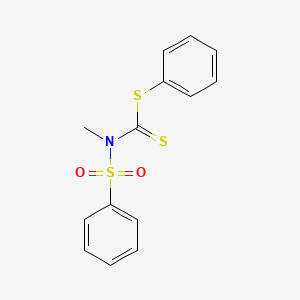
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)
